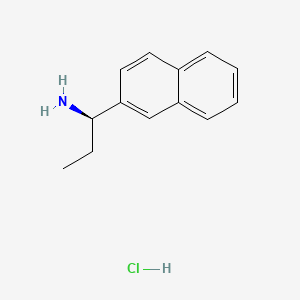

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C13H16ClN . It is also known by other names such as “2-Naphthalenemethanamine, alpha-ethyl-, hydrochloride (1:1), (alphaR)-” and "(1R)-1- (2-Naphthyl)propylamine-HCl" .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 . This indicates the presence of a naphthalene ring attached to a propylamine group, with a chiral center at the carbon atom next to the amine group . Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.72 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 221.0971272 g/mol . The topological polar surface area is 26 Ų . The compound is a solid at room temperature .Applications De Recherche Scientifique

Anticancer Agents and Medicinal Chemistry

Naphthalimide compounds, closely related to the naphthalene structure, have emerged as significant entities in medicinal chemistry due to their large conjugated planar structure. This structure allows them to interact with various biological targets via noncovalent bonds. As a result, naphthalimide derivatives have shown extensive potential in medicinal applications, particularly as anticancer agents. Several naphthalimides have entered clinical trials for cancer treatment. Moreover, these compounds are being actively explored for their potential in treating a variety of diseases beyond cancer, including bacterial, fungal, and viral infections, as well as inflammatory and depressive disorders. The versatility of naphthalimide-based compounds extends to their use as artificial ion receptors, diagnostic agents, and cell imaging agents, highlighting their broad applicability in understanding and treating biological processes and diseases (Gong, Addla, Lv, & Zhou, 2016).

Environmental and Analytical Chemistry

The environmental presence and impact of naphthalene derivatives have been a subject of extensive study, particularly concerning their sources, emissions, and potential for human exposure. Research has shown that most airborne emissions of naphthalene derivatives result from combustion processes, with significant contributions from industrial activities, open burning, and vehicle emissions. These studies underscore the importance of understanding naphthalene's environmental dynamics, given its classification as a possible human carcinogen and its widespread distribution in both indoor and outdoor air. The evaluation of naphthalene and its derivatives in environmental matrices is crucial for assessing human exposure risks and devising strategies for environmental protection and remediation (Jia & Batterman, 2010).

Biodegradation and Environmental Remediation

Polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, are pollutants of significant concern due to their toxicity and persistence in the environment. Microbial degradation is a major pathway for the ecological recovery of PAH-contaminated sites. Studies have focused on the genetic and biochemical aspects of naphthalene degradation, particularly by bacteria such as Pseudomonas putida. These studies highlight the potential of bioremediation strategies to address pollution from naphthalene and other PAHs, emphasizing the role of microbial communities in mitigating environmental risks associated with these compounds (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(1R)-1-naphthalen-2-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQRODCNABQFFX-BTQNPOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)